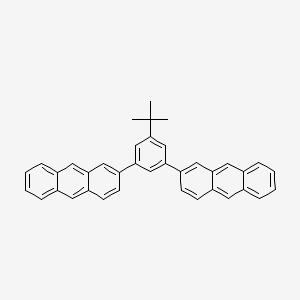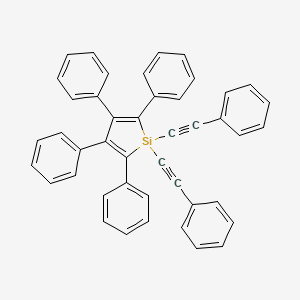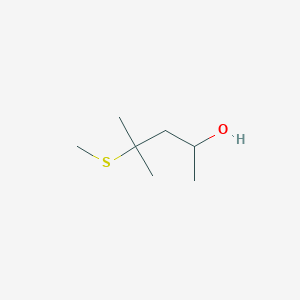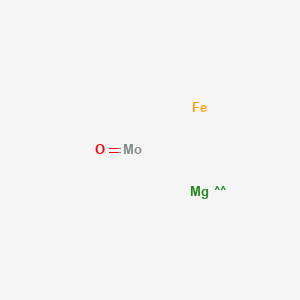
2,2'-(5-tert-Butyl-1,3-phenylene)dianthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di(2-anthryl)-5-tert-butylbenzene is an organic compound that belongs to the class of bichromophoric systems. These systems are characterized by the presence of two chromophoric groups within the same molecule, which can interact with each other in various ways. The compound is of interest due to its unique photophysical and photochemical properties, which make it useful in a variety of scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(2-anthryl)-5-tert-butylbenzene typically involves the coupling of anthracene derivatives with a benzene core. One common method is the Friedel-Crafts alkylation reaction, where anthracene is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
These include the use of continuous flow reactors for improved reaction control and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,3-Di(2-anthryl)-5-tert-butylbenzene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Nitro, bromo, or chloro derivatives of 1,3-Di(2-anthryl)-5-tert-butylbenzene.
Scientific Research Applications
1,3-Di(2-anthryl)-5-tert-butylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying bichromophoric interactions and energy transfer processes.
Biology: Employed in the development of fluorescent probes for biological imaging and sensing.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 1,3-Di(2-anthryl)-5-tert-butylbenzene involves its ability to absorb light and undergo photochemical reactions. Upon excitation by ultraviolet or visible light, the compound can form excited states that participate in energy transfer and electron transfer processes. These interactions are facilitated by the bichromophoric nature of the molecule, which allows for efficient energy migration between the anthracene units .
Comparison with Similar Compounds
Similar Compounds
1,3-Di(9-anthryl)propane: Another bichromophoric system with similar photophysical properties.
1,3-Di(1-naphthyl)propane: A related compound with naphthalene units instead of anthracene.
1,3-Di(2-anthryl)propane: A positional isomer with different spatial arrangement of anthracene units.
Uniqueness
1,3-Di(2-anthryl)-5-tert-butylbenzene is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the photophysical properties of the compound. This structural feature distinguishes it from other similar bichromophoric systems and contributes to its specific applications in various fields .
Properties
CAS No. |
560107-58-6 |
|---|---|
Molecular Formula |
C38H30 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-(3-anthracen-2-yl-5-tert-butylphenyl)anthracene |
InChI |
InChI=1S/C38H30/c1-38(2,3)37-23-35(31-14-12-29-16-25-8-4-6-10-27(25)18-33(29)20-31)22-36(24-37)32-15-13-30-17-26-9-5-7-11-28(26)19-34(30)21-32/h4-24H,1-3H3 |
InChI Key |
BGGVSDWNLHOBFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2)C5=CC6=CC7=CC=CC=C7C=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)

![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)
![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)


![(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)


